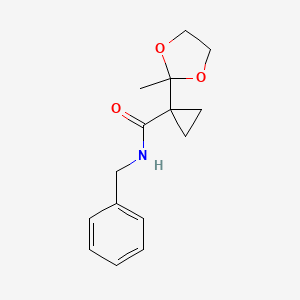

N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide

Description

N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide is a cyclopropane-containing carboxamide derivative featuring a 1,3-dioxolane ring substituted with a methyl group at the 2-position and an N-benzylamide moiety. The compound’s structure combines the strain of the cyclopropane ring with the steric and electronic effects of the dioxolane and benzyl groups, making it a candidate for applications in organic synthesis or medicinal chemistry.

Key structural features:

- 1,3-Dioxolane moiety: A five-membered oxygen-containing ring that may act as a stabilizing or directing group.

- N-Benzyl substitution: Enhances lipophilicity and influences steric interactions.

Properties

IUPAC Name |

N-benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-14(18-9-10-19-14)15(7-8-15)13(17)16-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAAZGWSYZACAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2(CC2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801153428 | |

| Record name | 1-(2-Methyl-1,3-dioxolan-2-yl)-N-(phenylmethyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801153428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147011-40-3 | |

| Record name | 1-(2-Methyl-1,3-dioxolan-2-yl)-N-(phenylmethyl)cyclopropanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147011-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methyl-1,3-dioxolan-2-yl)-N-(phenylmethyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801153428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide typically involves organic synthesis reactions. The specific synthetic route can vary depending on the desired reaction conditions and the target product. Generally, the synthesis involves the reaction of cyclopropanecarboxamide with benzyl and 2-methyl-1,3-dioxolane under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale organic synthesis techniques, utilizing specialized equipment and conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Medicinal Chemistry

N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide has been investigated for its pharmacological properties. Its structure suggests potential activity as a pharmaceutical agent, particularly in the development of novel drugs targeting specific biological pathways.

Case Studies:

- Anticancer Activity: Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of cyclopropane carboxamides have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties: The dioxolane ring in the compound may enhance its interaction with microbial membranes, suggesting potential use as an antimicrobial agent. Preliminary studies have indicated activity against certain bacterial strains .

Organic Synthesis

The unique structural features of this compound make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows for the creation of diverse derivatives.

Synthesis Applications:

- Building Block for Complex Molecules: The compound can serve as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its functional groups allow for further modification through reactions such as nucleophilic substitution and coupling reactions .

Materials Science

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific properties.

Material Properties:

- Thermal Stability: Compounds like this one can enhance the thermal stability of polymers due to their rigid cyclopropane structure, which may be beneficial in high-temperature applications.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane Carboxamides with Varying Substituents

N-Benzyl-1-(2-(chloromethyl)-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide

- Structure : Differs by a chloromethyl group instead of methyl on the dioxolane.

- Properties: Molecular formula: C₁₅H₁₈ClNO₃ . Molar mass: 295.76 g/mol vs. ~261 g/mol (estimated for the methyl variant). Predicted boiling point: 495.7±45.0 °C (chloromethyl) vs. lower for methyl due to reduced polarity .

- Reactivity : The chloromethyl group enables nucleophilic substitution, offering a synthetic handle for further derivatization, unlike the inert methyl group.

1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide

- Structure : Cyclopropene (unsaturated) core with a bromophenyl group and diethylamide .

- Synthesis : Prepared via coupling of cyclopropene carboxylic acid with diethylamine (77% yield) .

- Reactivity : Cyclopropene’s ring strain and unsaturation make it prone to ring-opening reactions, contrasting with the saturated cyclopropane in the target compound.

Amide Nitrogen Substitutions

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Benzamide with a hydroxy-tert-butyl group on nitrogen .

- Functionality : N,O-bidentate directing group for metal-catalyzed C–H functionalization .

- Comparison : The target compound’s N-benzyl group lacks coordinating hydroxyls, limiting its role in catalysis but enhancing hydrophobicity.

N-Allyl-N-benzyl-1-phenyl-2,2-divinylcyclopropane-1-carboxamide

Heterocyclic and Aromatic Attachments

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

- Structure: Cyclopropane with 4-methoxyphenoxy and phenyl groups .

- Synthesis : Prepared via radical addition (78% yield) .

[1-(2-Morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone

Biological Activity

N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide (commonly referred to as N-Benzyl-Dioxolane) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and relevant case studies surrounding this compound.

Chemical Structure and Properties

N-Benzyl-Dioxolane has the molecular formula and a molecular weight of 273.32 g/mol. Its structure includes a cyclopropane ring, a benzyl group, and a dioxolane moiety, which contribute to its unique biological properties.

Synthesis

The synthesis of N-Benzyl-Dioxolane typically involves the reaction of benzylamine with 2-methyl-1,3-dioxolane-2-carboxylic acid derivatives. The reaction conditions often include catalytic agents that facilitate the formation of the cyclopropane structure. In various studies, yields have been reported to be satisfactory, with good purity achieved through recrystallization or chromatography techniques.

Antimicrobial Activity

Research indicates that N-Benzyl-Dioxolane exhibits significant antimicrobial properties. In a study assessing various 1,3-dioxolanes, compounds similar to N-Benzyl-Dioxolane were tested for their antibacterial and antifungal activities against several pathogens:

-

Bacteria Tested :

- Staphylococcus aureus

- Staphylococcus epidermidis

- Enterococcus faecalis

- Pseudomonas aeruginosa

-

Fungi Tested :

- Candida albicans

The results demonstrated that many dioxolane derivatives showed excellent antifungal activity against C. albicans, while some exhibited significant antibacterial effects against S. aureus and S. epidermidis .

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| N-Benzyl-Dioxolane | 625 - 1250 against S. aureus | Significant against C. albicans |

| Compound A | 500 against S. epidermidis | Not tested |

| Compound B | No activity against Gram-negative | Moderate against C. albicans |

Anticancer Activity

In addition to antimicrobial properties, N-Benzyl-Dioxolane has been investigated for its anticancer potential. Studies have shown that certain derivatives exhibit cytotoxic effects on various cancer cell lines:

- Cell Lines Tested :

- HT-29 (colon cancer)

- MCF-7 (breast cancer)

For instance, related compounds demonstrated IC50 values indicating potent cytotoxicity against these cell lines . The mechanism of action is believed to involve the inhibition of specific cellular pathways essential for cancer cell survival.

Case Studies

- Antibacterial Efficacy : A comparative study on dioxolanes revealed that N-Benzyl-Dioxolane derivatives had lower MIC values against resistant strains of bacteria compared to standard antibiotics, suggesting their potential as alternative therapeutic agents .

- Antifungal Screening : In another investigation focusing on antifungal activity, N-Benzyl-Dioxolane was part of a series that showed consistent efficacy against C. albicans, leading researchers to propose its use in formulations aimed at treating fungal infections .

- Cytotoxicity in Cancer Models : A study evaluating the anticancer effects of dioxolanes reported that specific derivatives led to significant tumor growth suppression in xenograft models, highlighting their therapeutic potential in oncology .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide?

Answer:

Synthesis typically involves cyclopropanation reactions, such as [2+1] additions using diethylzinc and diiodomethane under inert conditions. The 1,3-dioxolane group acts as a protecting moiety, requiring acid-sensitive deprotection steps. Purification via silica gel column chromatography is critical for isolating diastereomers, as demonstrated in analogous cyclopropane-carboxamide syntheses (e.g., dr 19:1 separation achieved in related systems) . Reaction optimization should prioritize anhydrous conditions to preserve the dioxolane ring integrity .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

Standard PPE (gloves, goggles, lab coats) and fume hood use are mandatory. In case of skin contact, wash immediately with water and remove contaminated clothing. Store in sealed containers away from oxidizers and heat sources to prevent decomposition into toxic byproducts . Advanced labs must comply with institutional Chemical Hygiene Plans, including rigorous safety training and emergency response protocols (e.g., eyewash stations, safety showers) .

Advanced: How can researchers optimize reaction conditions using design of experiments (DoE) principles?

Answer:

DoE frameworks like fractional factorial designs systematically evaluate variables (temperature, catalyst loading, solvent polarity) to maximize yield and diastereoselectivity. For cyclopropane derivatives, reaction time and stoichiometry of cyclopropanation agents (e.g., CH₂I₂) are key factors. Statistical analysis of response surfaces (e.g., ANOVA) identifies significant interactions, reducing experimental runs by 50–70% while maintaining robustness, as shown in chemical engineering optimizations .

Advanced: How can contradictory spectroscopic data for diastereomeric mixtures be resolved?

Answer:

Overlapping NMR signals or ambiguous MS fragmentation patterns require advanced techniques:

- Chiral HPLC : Separates enantiomers with high resolution.

- 2D NMR (NOESY, HSQC) : Assigns stereochemistry by correlating proton-proton spatial relationships.

- Computational Validation : Compare experimental IR/UV spectra with density functional theory (DFT) predictions or reference data from authoritative databases like NIST Chemistry WebBook .

For unresolved cases, X-ray crystallography provides definitive structural confirmation .

Advanced: How can computational tools enhance the research workflow for this compound?

Answer:

- Molecular Modeling : Software (e.g., Gaussian, ORCA) predicts reaction pathways and transition states, guiding synthetic route selection.

- Virtual Screening : Identifies potential biological targets by docking the compound into protein active sites.

- Data Management : Platforms like KNIME or Pipeline Pilot automate spectral data analysis, improving reproducibility.

- Process Simulation : Tools (Aspen Plus) model reaction kinetics and thermodynamics, minimizing physical trials and resource waste .

Advanced: What strategies mitigate hazards during large-scale synthesis?

Answer:

- Controlled Scaling : Incrementally increase batch size while monitoring exothermicity using calorimetry (e.g., RC1e reactor).

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates.

- Waste Management : Neutralize acidic byproducts (e.g., from dioxolane deprotection) with aqueous bicarbonate before disposal .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropane ring geometry and dioxolane substitution patterns.

- Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns.

- IR Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups.

- Chromatography (HPLC/UPLC) : Assesses purity and resolves residual starting materials .

Advanced: How can researchers address low yields in cyclopropanation steps?

Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., Rh₂(OAc)₄) for enhanced stereocontrol.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve reagent solubility.

- Quenching Conditions : Gradual addition of aqueous workup solutions prevents violent reactions, preserving product integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.